Vascular-to-Myocardial Selectivity Ratio: Diltiazem (8.9) vs Verapamil (0.92)
In an in vitro comparative study using isolated rat portal vein preparations and paced left ventricular papillary muscle examined in the same organ bath, the vascular over myocardial inhibitory selectivity was quantified as a ratio of pIC₅₀ values at equilibrium [1]. Diltiazem demonstrated a selectivity factor of 8.9, representing an intermediate profile between the highly vascular-selective dihydropyridines (felodipine, 103) and the non-selective phenylalkylamines (verapamil, 0.92) [2]. This intermediate selectivity profile correlates with diltiazem's balanced clinical effects on both peripheral vasculature and cardiac conduction tissue.
| Evidence Dimension | Vascular-to-myocardial inhibitory selectivity (ratio of vascular IC₅₀ to myocardial IC₅₀ at equilibrium) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Verapamil: 0.92; Felodipine: 103 |
| Quantified Difference | Diltiazem shows 9.7-fold higher vascular selectivity than verapamil; 11.6-fold lower than felodipine |
| Conditions | Isolated rat portal vein (vascular) and paced left ventricular papillary muscle (myocardial) preparations; pIC₅₀ values determined at equilibrium (t = infinity) via computer-assisted concentration-time-effect analysis |
Why This Matters
This quantifiable intermediate selectivity profile uniquely positions diltiazem for research applications requiring balanced vascular and cardiac effects without the extreme vasodilation of dihydropyridines or the pronounced myocardial depression of verapamil.
- [1] Ljung B, Kjellstedt A, Orebäck B. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1987;10 Suppl 1:S34-9. doi: 10.1097/00005344-198710001-00006. View Source
- [2] Ljung B, et al. Vascular versus myocardial selectivity of calcium antagonists. J Cardiovasc Pharmacol. 1987;10 Suppl 1:S34-9. View Source
